molecular formula C16H13Cl2NO4 B3607778 1-chloro-2-[(2-chlorobenzyl)oxy]-3-methoxy-5-(2-nitrovinyl)benzene

1-chloro-2-[(2-chlorobenzyl)oxy]-3-methoxy-5-(2-nitrovinyl)benzene

Cat. No.: B3607778
M. Wt: 354.2 g/mol
InChI Key: NFPZNAWYRMRAIM-VOTSOKGWSA-N
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Description

This compound is a benzene derivative, which means it contains a benzene ring, a hexagonal ring of six carbon atoms with alternating single and double bonds. The molecule also contains chloro, methoxy, and nitrovinyl functional groups attached to the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve electrophilic aromatic substitution, a common reaction for benzene derivatives . This involves the replacement of a hydrogen atom on the benzene ring with an electrophile, in this case, the various functional groups present in the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be based on the benzene ring, with the various functional groups attached at different positions on the ring . The exact 3D structure would depend on the specific locations of these groups on the ring .


Chemical Reactions Analysis

The chemical reactions of this compound would largely be determined by the functional groups it contains. For example, the chloro groups might undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar functional groups it contains .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified. If it were used as a drug, for example, its mechanism of action would depend on how it interacts with biological molecules in the body .

Properties

IUPAC Name

1-chloro-2-[(2-chlorophenyl)methoxy]-3-methoxy-5-[(E)-2-nitroethenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4/c1-22-15-9-11(6-7-19(20)21)8-14(18)16(15)23-10-12-4-2-3-5-13(12)17/h2-9H,10H2,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPZNAWYRMRAIM-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])Cl)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])Cl)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-chloro-2-[(2-chlorobenzyl)oxy]-3-methoxy-5-(2-nitrovinyl)benzene
Reactant of Route 2
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1-chloro-2-[(2-chlorobenzyl)oxy]-3-methoxy-5-(2-nitrovinyl)benzene
Reactant of Route 3
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1-chloro-2-[(2-chlorobenzyl)oxy]-3-methoxy-5-(2-nitrovinyl)benzene
Reactant of Route 4
1-chloro-2-[(2-chlorobenzyl)oxy]-3-methoxy-5-(2-nitrovinyl)benzene
Reactant of Route 5
Reactant of Route 5
1-chloro-2-[(2-chlorobenzyl)oxy]-3-methoxy-5-(2-nitrovinyl)benzene
Reactant of Route 6
1-chloro-2-[(2-chlorobenzyl)oxy]-3-methoxy-5-(2-nitrovinyl)benzene

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